2-[(2-bromophenyl)carbonyl]-N-(2,4-dimethoxyphenyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-BROMOBENZOYL)-N-(2,4-DIMETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromobenzoyl group, a dimethoxyphenyl group, and a hydrazinecarbothioamide moiety, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-BROMOBENZOYL)-N-(2,4-DIMETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the bromobenzoyl and dimethoxyphenyl precursors. One common method involves the bromination of benzoic acid to form 2-bromobenzoic acid, which is then converted to 2-bromobenzoyl chloride using thionyl chloride. The dimethoxyphenyl hydrazinecarbothioamide is synthesized separately by reacting 2,4-dimethoxyaniline with carbon disulfide and hydrazine hydrate under controlled conditions. Finally, the two intermediates are coupled together to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-BROMOBENZOYL)-N-(2,4-DIMETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-BROMOBENZOYL)-N-(2,4-DIMETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-BROMOBENZOYL)-N-(2,4-DIMETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The dimethoxyphenyl group may enhance binding affinity through hydrophobic interactions, while the hydrazinecarbothioamide moiety can participate in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzoyl chloride: A precursor in the synthesis of the target compound.
2,4-Dimethoxyaniline: Another precursor used in the synthesis.
Hydrazinecarbothioamide: A related compound with similar functional groups.
Uniqueness
2-(2-BROMOBENZOYL)-N-(2,4-DIMETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromobenzoyl and dimethoxyphenyl groups allows for diverse interactions with molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C16H16BrN3O3S |
---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
1-[(2-bromobenzoyl)amino]-3-(2,4-dimethoxyphenyl)thiourea |
InChI |
InChI=1S/C16H16BrN3O3S/c1-22-10-7-8-13(14(9-10)23-2)18-16(24)20-19-15(21)11-5-3-4-6-12(11)17/h3-9H,1-2H3,(H,19,21)(H2,18,20,24) |
InChI Key |
VCDIUDLSULVKCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NNC(=O)C2=CC=CC=C2Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.